1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide is an organic compound characterized by the presence of a naphthalene ring attached to a pyrrolidine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of naphthalene derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of naphthylamine and pyrrolidine-2,5-dione as starting materials. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as potassium hydroxide, at controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Oxidized naphthalene derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Naphthalen-1-yl-selenyl acetic acid derivatives: These compounds share the naphthalene moiety and exhibit similar chemical properties.
Naphthalen-1-yl phenazine-1-carboxamide: Another compound with a naphthalene ring, used in fungicidal applications.
Uniqueness: 1-(Naphthalen-1-yl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of a naphthalene ring with a pyrrolidine ring and a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)13-8-9-14(18)17(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2,(H2,16,19) |
InChI Key |
XTKFVRYGOGKQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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